Cas no 2870646-17-4 (Glycine, N-(6-bromo-2-pyridinyl)-, 1,1-dimethylethyl ester )
Glycine, N-(6-bromo-2-pyridinyl)-, 1,1-dimethylethyl ester Chemical and Physical Properties
Names and Identifiers
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- N-(6-Bromo-2-pyridinyl)glycine 1,1-dimethylethyl ester (ACI)
- Glycine, N-(6-bromo-2-pyridinyl)-, 1,1-dimethylethyl ester
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- Inchi: 1S/C11H15BrN2O2/c1-11(2,3)16-10(15)7-13-9-6-4-5-8(12)14-9/h4-6H,7H2,1-3H3,(H,13,14)
- InChI Key: ZOYFNJNTLGZAFU-UHFFFAOYSA-N
- SMILES: O=C(CNC1C=CC=C(Br)N=1)OC(C)(C)C
Glycine, N-(6-bromo-2-pyridinyl)-, 1,1-dimethylethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-43348135-0.05g |
tert-butyl 2-[(6-bromopyridin-2-yl)amino]acetate |
2870646-17-4 | 95% | 0.05g |
$112.0 | 2023-07-07 | |
| Enamine | EN300-43348135-0.1g |
tert-butyl 2-[(6-bromopyridin-2-yl)amino]acetate |
2870646-17-4 | 95% | 0.1g |
$168.0 | 2023-07-07 | |
| Enamine | EN300-43348135-0.25g |
tert-butyl 2-[(6-bromopyridin-2-yl)amino]acetate |
2870646-17-4 | 95% | 0.25g |
$240.0 | 2023-07-07 | |
| Enamine | EN300-43348135-0.5g |
tert-butyl 2-[(6-bromopyridin-2-yl)amino]acetate |
2870646-17-4 | 95% | 0.5g |
$444.0 | 2023-07-07 | |
| Enamine | EN300-43348135-1.0g |
tert-butyl 2-[(6-bromopyridin-2-yl)amino]acetate |
2870646-17-4 | 95% | 1.0g |
$571.0 | 2023-07-07 | |
| Enamine | EN300-43348135-2.5g |
tert-butyl 2-[(6-bromopyridin-2-yl)amino]acetate |
2870646-17-4 | 95% | 2.5g |
$1118.0 | 2023-07-07 | |
| Enamine | EN300-43348135-5.0g |
tert-butyl 2-[(6-bromopyridin-2-yl)amino]acetate |
2870646-17-4 | 95% | 5.0g |
$1654.0 | 2023-07-07 | |
| Enamine | EN300-43348135-10.0g |
tert-butyl 2-[(6-bromopyridin-2-yl)amino]acetate |
2870646-17-4 | 95% | 10.0g |
$2454.0 | 2023-07-07 | |
| Aaron | AR027VUA-50mg |
tert-butyl 2-[(6-bromopyridin-2-yl)amino]acetate |
2870646-17-4 | 95% | 50mg |
$179.00 | 2025-02-15 | |
| Aaron | AR027VUA-100mg |
tert-butyl 2-[(6-bromopyridin-2-yl)amino]acetate |
2870646-17-4 | 95% | 100mg |
$256.00 | 2025-02-15 |
Glycine, N-(6-bromo-2-pyridinyl)-, 1,1-dimethylethyl ester Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on Glycine, N-(6-bromo-2-pyridinyl)-, 1,1-dimethylethyl ester
Glycine, N-(6-bromo-2-pyridinyl)-, 1,1-dimethylethyl ester (CAS No. 2870646-17-4): A Key Intermediate in Modern Pharmaceutical Synthesis
Glycine, N-(6-bromo-2-pyridinyl)-, 1,1-dimethylethyl ester, identified by its CAS number 2870646-17-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry. This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological and inflammatory disorders. Its unique structural features, including a pyridine ring substituted with a bromo group and an ester moiety linked to glycine, make it a versatile building block for drug development.
The N-(6-bromo-2-pyridinyl)- moiety in the compound's name is particularly noteworthy due to its potential role in modulating biological activity. Pyridine derivatives are widely recognized for their pharmacological properties, and the presence of a bromo substituent can enhance binding affinity to biological targets. This aspect has made the compound an attractive candidate for further exploration in medicinal chemistry.
In recent years, there has been growing interest in developing small-molecule inhibitors that target specific enzymes and receptors involved in chronic diseases. The 1,1-dimethylethyl ester group in Glycine, N-(6-bromo-2-pyridinyl)-, 1,1-dimethylethyl ester plays a critical role in determining the compound's solubility and metabolic stability. Ester functionalities are often employed to improve pharmacokinetic properties, ensuring that the drug remains active in the body for an extended period while minimizing adverse effects.
One of the most compelling applications of this compound is in the development of novel therapeutic agents for neurological disorders. The pyridine ring's ability to interact with neurotransmitter receptors has been leveraged to create compounds that exhibit potent anti-inflammatory and neuroprotective effects. For instance, recent studies have demonstrated that derivatives of this compound can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which is implicated in pain and inflammation.
Furthermore, the CAS No. 2870646-17-4 associated with Glycine, N-(6-bromo-2-pyridinyl)-, 1,1-dimethylethyl ester underscores its significance as a reference point in chemical synthesis. This unique identifier ensures that researchers can accurately track and utilize this compound in their experiments without ambiguity. The standardized naming convention provided by CAS numbers is essential for maintaining consistency across different scientific disciplines.
The synthesis of Glycine, N-(6-bromo-2-pyridinyl)-, 1,1-dimethylethyl ester involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are often employed to construct the desired molecular framework efficiently. These techniques not only enhance yield but also minimize unwanted byproducts, ensuring a high purity of the final product.
In academic research, this compound has been utilized as a scaffold for designing novel bioactive molecules with enhanced therapeutic potential. By modifying various functional groups attached to the pyridine core or introducing additional substituents at strategic positions, researchers can fine-tune the pharmacological properties of the resulting derivatives. Such modifications have led to the discovery of several lead compounds that are currently undergoing preclinical evaluation.
The pharmaceutical industry has also recognized the value of Glycine, N-(6-bromo-2-pyridinyl)-, 1,1-dimethylethyl ester as a key intermediate in drug development pipelines. Its structural versatility allows for rapid iteration and optimization during lead optimization phases. Companies specializing in contract research organizations (CROs) frequently use this compound to assist clients in synthesizing novel drug candidates tailored to specific therapeutic targets.
From a regulatory perspective, the use of well-characterized intermediates like Glycine, N-(6-bromo-2-pyridinyl)-, 1,1-dimethylethyl ester ensures compliance with Good Manufacturing Practices (GMP) and other regulatory guidelines. Detailed documentation of synthesis routes and purity standards is essential for submitting Investigational New Drug (IND) applications to regulatory agencies such as the U.S. Food and Drug Administration (FDA). This meticulous approach enhances confidence among stakeholders regarding the safety and efficacy of potential therapeutics.
The future prospects for Glycine derivatives remain promising as new synthetic strategies continue to emerge. Advances in computational chemistry and machine learning have enabled researchers to predict optimal molecular structures with greater accuracy before conducting labor-intensive wet chemistry experiments. This integration of computational tools with traditional synthetic methods accelerates drug discovery timelines significantly.
In conclusion, Glycine, N-(6-bromo-2-pyridinyl)-, 1,1-dimethylethyl ester (CAS No. 2870646-17-4) represents a critical component in modern pharmaceutical synthesis. Its unique structural attributes make it an invaluable intermediate for developing innovative therapeutic agents targeting neurological and inflammatory conditions. As research progresses and new methodologies are adopted by the industry; this compound will continue to play a pivotal role in advancing drug discovery efforts worldwide.
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